SB-612111 was developed by GlaxoSmithKline and is classified under the category of NOP receptor antagonists. Its primary function is to inhibit the activity of the nociceptin/orphanin FQ peptide, which plays a crucial role in pain modulation and stress responses. The compound's ability to selectively target the NOP receptor distinguishes it from traditional opioid analgesics, potentially offering a safer alternative with fewer side effects.
The synthesis of SB-612111 involves several key steps:
Recent modifications to the original synthesis have focused on improving yields for critical intermediates, particularly in steps involving lactone formation and reductive amination . These modifications have made it feasible to produce SB-612111 in gram quantities for further studies.
The molecular structure of SB-612111 features a complex arrangement that includes:
The three-dimensional conformation of SB-612111 is essential for its interaction with the NOP receptor. Detailed structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
SB-612111 participates in various chemical reactions during its synthesis:
These reactions are critical for achieving high purity and yield of SB-612111.
The mechanism of action of SB-612111 involves its binding to the NOP receptor, leading to the inhibition of nociceptin signaling pathways. This antagonistic action results in:
Experimental studies have demonstrated that administration of SB-612111 can reverse some physiological changes associated with traumatic brain injury, suggesting its therapeutic potential in neurological contexts .
SB-612111 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential formulation as a therapeutic agent.
SB-612111 has been primarily studied for its applications in:
The ongoing research into SB-612111 underscores its significance as a valuable tool in both basic science and clinical applications related to pain management and neurological health .
SB-612111 (chemical name: (5S,7S)-7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride) is a selective non-peptide antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor [1] [2]. With a molecular weight of 454.86 g/mol (hydrochloride salt) and purity ≥97% [2] [6], it emerged as a pharmacological tool to probe the NOP receptor's role in pain modulation, emotional processing, and reward pathways. Its discovery addressed a critical need for potent, selective antagonists to overcome limitations of earlier compounds like J-113397. SB-612111 exhibits subnanomolar affinity for human NOP receptors (Ki = 0.33 nM), with >174-fold selectivity over classical opioid receptors (μ, κ, δ) [2] [4] [9]. This selectivity profile enables precise interrogation of NOP-mediated physiology without confounding activity at other opioid receptors.
In vitro characterization confirmed its competitive antagonism: SB-612111 potently inhibits nociceptin-induced GTPγ[³⁵S] binding (pKB = 9.70) and cAMP accumulation (pKB = 8.63) in CHO cells expressing human NOP receptors [4]. In vivo, it lacks intrinsic analgesic activity but blocks nociceptin-induced thermal hyperalgesia (ED50 = 0.62 mg/kg, intravenous) and reverses inflammatory hyperalgesia in rat models [1] [6]. Its physicochemical properties include solubility in DMSO (100 mM) and ethanol (50 mM), facilitating preclinical administration [2] [6].
Table 1: Binding Affinity Profile of SB-612111
Receptor Type | Ki (nM) | Selectivity Ratio vs. NOP |
---|---|---|
NOP (ORL-1) | 0.33 | 1 |
μ-opioid (MOR) | 57.6 | 174 |
κ-opioid (KOR) | 160.5 | 486 |
δ-opioid (DOR) | 2109 | 6391 |
Data compiled from [2] [6] [9]
Despite its well-characterized in vitro profile, SB-612111 research faces unresolved challenges. A primary gap is the inconsistency in CNS efficacy across disease models. For instance, while SB-612111 demonstrates antidepressant-like effects in rodent forced-swim tests [1], its ability to penetrate the blood-brain barrier (BBB) remains inadequately quantified. Studies report variable central effects: it attenuates binge eating in mice [3] but shows limited efficacy in some pain models without concomitant opioid administration [1] [4]. This suggests context-dependent bioavailability or engagement with neural circuits.
A critical problem is the narrow therapeutic window observed in Parkinson’s disease models. SB-612111 (0.01–1 mg/kg) synergizes with L-DOPA to improve motor function in 6-hydroxydopamine-lesioned rats, yet higher doses (10 mg/kg) lose efficacy in reserpinized mice [8]. This biphasic response implies potential receptor desensitization or off-target effects at elevated concentrations, necessitating rigorous dose-response studies.
Furthermore, the molecular mechanisms downstream of NOP antagonism are incompletely mapped. NOP receptors modulate multiple signaling cascades (e.g., cAMP, Ca²⁺, β-arrestin) [4] [6], but SB-612111’s bias toward specific pathways is unknown. Whether it influences NOP receptor trafficking or heterodimerization with classical opioid receptors also remains unexplored—a significant oversight given the crosstalk between opioid systems.
Research objectives for SB-612111 fall into three domains:
Table 2: Key In Vivo Findings with SB-612111
Disease Model | Dose Range | Key Outcome | Reference |
---|---|---|---|
High-fat binge eating (mice) | 1–10 mg/kg i.p. | ↓ Binge intake (dose-dependent); no change in 24-hr chow intake | [3] |
Parkinson’s (6-OHDA rats) | 0.01–1 mg/kg i.p. | ↑ Motor function; synergy with subthreshold L-DOPA | [8] |
Inflammatory pain (rats) | 0.1–5 mg/kg i.v. | ↓ Carrageenan-induced hyperalgesia; no basal effect | [1] [6] |
These objectives aim to translate SB-612111 from a pharmacological tool to a therapeutic candidate while resolving extant knowledge gaps.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7